3-(3-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid
CAS No.:
Cat. No.: VC18261849
Molecular Formula: C12H10FNO3
Molecular Weight: 235.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10FNO3 |
|---|---|
| Molecular Weight | 235.21 g/mol |
| IUPAC Name | 3-(3-fluoro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H10FNO3/c1-6-3-4-8(5-9(6)13)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16) |
| Standard InChI Key | JSSFWHHNNLCLCF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NOC(=C2C(=O)O)C)F |
Introduction
Chemical Structure and Physicochemical Properties
3-(3-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid belongs to the heterocyclic isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The molecule features:
-
A 3-fluoro-4-methylphenyl group at position 3 of the isoxazole ring, introducing steric and electronic modulation.
-
A methyl group at position 5, enhancing lipophilicity.
-
A carboxylic acid moiety at position 4, enabling hydrogen bonding and salt formation.
Key Physicochemical Parameters (Theoretical Predictions):
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂FNO₃ |
| Molecular Weight | 249.24 g/mol |
| logP (Octanol-Water) | 2.58 ± 0.35 |
| Hydrogen Bond Donors | 1 (Carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 5 |
The fluorine atom at the meta position of the phenyl ring induces electron-withdrawing effects, potentially influencing aromatic π-π stacking interactions in biological systems. Comparative studies on halogenated isoxazole derivatives suggest that fluorine substitution enhances metabolic stability compared to chloro or bromo analogs .
Synthesis and Structural Optimization
While no published synthesis route exists specifically for 3-(3-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid, established methodologies for analogous compounds involve:
General Synthesis Pathway:
-
Isoxazole Ring Formation: Cyclocondensation of β-diketones with hydroxylamine derivatives.
-
Phenyl Group Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution for fluorine incorporation.
-
Carboxylic Acid Functionalization: Hydrolysis of ester precursors under basic conditions.
A critical study by Mączyński et al. (2020) demonstrated that 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivatives exhibit modifiable reactivity for side-chain additions, a strategy applicable to synthesizing the target compound . Reaction yields for similar structures typically range from 45% to 68%, depending on halogen substitution patterns.
Biological Activity and Mechanism of Action
Immunosuppressive Properties
In vitro studies on structurally related isoxazole-carboxylic acids reveal dose-dependent inhibition of peripheral blood mononuclear cell (PBMC) proliferation. For example:
| Compound | PBMC Proliferation Inhibition (%) | IC₅₀ (μM) |
|---|---|---|
| MM1 (Analog) | 78.3 ± 4.2 | 12.5 |
| MM4 (Fluorinated Analog) | 85.6 ± 3.8 | 9.2 |
| Target Compound (Predicted) | 72–81 (Estimated) | 10–15 |
Data adapted from Mączyński et al. (2020) demonstrate that fluorinated derivatives exhibit enhanced immunosuppressive activity compared to non-halogenated counterparts, likely due to improved target binding affinity.
Cytotoxic Selectivity
Toxicity profiling against A549 lung adenocarcinoma cells indicates selective action:
| Compound | A549 Cell Viability (%) at 50 μM |
|---|---|
| MM1 | 62.4 ± 5.1 |
| MM4 | 58.9 ± 4.7 |
| Target Compound (Predicted) | 55–65 |
This selectivity window (PBMC IC₅₀ < A549 toxicity threshold) suggests potential therapeutic utility in autoimmune disorders without excessive cytotoxicity .
Mechanistic Insights
The immunosuppressive mechanism involves dual pathways:
-
NF-κB Pathway Inhibition: Fluorinated isoxazoles reduce nuclear translocation of p65 subunit by 40–60% at 10 μM concentrations, as quantified via immunofluorescence .
-
IL-2 Suppression: Downregulation of interleukin-2 production in activated T-cells (≥70% reduction at 15 μM), critical for lymphocyte proliferation.
Quantum mechanical calculations suggest the carboxylic acid group coordinates with Zn²⁺ ions in metalloproteinases, while the fluorine atom stabilizes ligand-receptor interactions through C-F···H-N hydrogen bonds.
Comparative Analysis with Structural Analogs
| Compound | Key Structural Variation | logP | PBMC IC₅₀ (μM) |
|---|---|---|---|
| 3-(4-Fluorophenyl) Analog | Para-fluorine substitution | 2.31 | 14.8 |
| 3-(2-Chloro-6-Fluoro) Derivative | Ortho-halogenation | 3.62 | 8.9 |
| Target Compound | Meta-fluoro, para-methyl | 2.58 | 10–15 (Pred.) |
The meta-fluoro/para-methyl configuration in the target compound balances lipophilicity and steric tolerance, potentially optimizing pharmacokinetic profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume